,5,8,11-Tetraoxatridecan-13-yl 4-methylbenzenesulfonate, also known as mPEG5-Tos, is a molecule used in scientific research for bioconjugation. Bioconjugation refers to the process of attaching a molecule (biomolecule) to another molecule (often a therapeutic agent) to create a new conjugate with desired properties. mPEG5-Tos functions as a linker molecule. Its structure consists of two key parts:
By attaching mPEG5-Tos to a biomolecule, researchers can achieve several benefits, including:
These properties make mPEG5-Tos a valuable tool for researchers developing new therapeutic agents, drug delivery systems, and other bioconjugates for various biomedical applications.
mPEG5-Tos finds applications in various areas of scientific research, including:
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, also known as m-PEG4-Tos or 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a chemical compound with the molecular formula C₁₄H₂₂O₆S and a molecular weight of approximately 318.38 g/mol. This compound is characterized by its complex ether structure, which includes multiple ethylene glycol units and a sulfonate group derived from p-toluenesulfonic acid. It appears as a colorless to light yellow liquid with a predicted boiling point of around 432.3 °C and a density of approximately 1.170 g/cm³ .
The mechanism of action of mPEG5-Tos depends on the specific application in scientific research.
A common function of mPEG5-Tos is to modify the properties of other molecules. For instance, it can be attached to proteins or nanoparticles to improve their water solubility and stability in biological environments []. The mechanism by which mPEG5-Tos functions in these cases relies on the water-loving PEG chain creating a hydration layer around the molecule, preventing aggregation and enhancing aqueous solubility.
The reactivity of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate can be attributed to its sulfonate group, which can participate in nucleophilic substitution reactions. This compound can undergo hydrolysis in the presence of water, leading to the formation of the corresponding alcohol and p-toluenesulfonic acid. Additionally, it may react with various nucleophiles, such as amines or thiols, resulting in the formation of sulfonamide or thioether derivatives, respectively .
While specific biological activity data for 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is limited, compounds with similar structures often exhibit bioactivity due to their ability to interact with biological membranes and proteins. The presence of the methoxy group may enhance lipophilicity, potentially influencing cellular uptake and activity. Additionally, sulfonates are known to possess antimicrobial properties, although further studies are needed to establish specific biological effects for this compound .
The synthesis of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate typically involves the reaction of triethylene glycol monomethyl ether with p-toluenesulfonic acid. The general steps include:
This compound has potential applications in various fields:
Interaction studies involving 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate could focus on its compatibility with various biological molecules, such as proteins and nucleic acids. These studies would help elucidate its potential role in drug delivery systems or as a reagent in biochemical assays. Additionally, exploring its interactions with cellular membranes could provide insights into its biological activity and toxicity profiles .
Several compounds share structural similarities with 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, including:
| Compound Name | Structure Complexity | Solubility | Biological Activity |
|---|---|---|---|
| 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | High | High | Moderate |
| Polyethylene Glycol | Moderate | Very High | High |
| 4-Methylbenzenesulfonic Acid | Low | Moderate | Low |
| Triethylene Glycol Monomethyl Ether | Moderate | High | Low |
This table illustrates that while 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate has unique features due to its multi-functional structure, other compounds like polyethylene glycol offer distinct advantages in terms of solubility and biological activity .
The compound’s IUPAC name, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, systematically describes its structure: a methyl-terminated tetraethylene glycol chain linked to a toluenesulfonate ester. Common synonyms reflect its functional groups and applications:
Multiple CAS numbers are associated with this compound due to variations in reporting and database entries:
| Identifier/Synonym | Source |
|---|---|
| mPEG4-Tos | |
| 2-[2-(2-Methoxyethoxy)ethoxy]ethyl tosylate | |
| C₁₄H₂₂O₆S |
The compound’s structure comprises three distinct regions:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 318.39 g/mol | |
| Boiling point | Not reported | — |
| Solubility | Miscible in THF, DCM |
The compound was first synthesized in the late 20th century via tosylation of triethylene glycol monomethyl ether. A representative procedure involves:
This method yields the tosylate in >90% purity, as confirmed by nuclear magnetic resonance (NMR) and elemental analysis.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate through detailed analysis of both proton and carbon-13 environments. The compound exhibits distinctive spectral features that enable unambiguous identification and purity assessment [1] [2] [3].
The proton nuclear magnetic resonance spectrum displays characteristic resonances that confirm the presence of both the tosylate functional group and the polyethylene glycol chain. The aromatic protons of the 4-methylbenzenesulfonate moiety appear as two distinct doublets at δ 7.78 and δ 7.34 parts per million, each integrating for two protons with coupling constants of 8.2 and 8.0 hertz respectively [2] [3]. These signals correspond to the ortho and meta protons relative to the sulfonate group, exhibiting the expected para-disubstituted benzene ring pattern.
The methylene protons adjacent to the sulfonate ester linkage resonate as a triplet at δ 4.16 parts per million with a coupling constant of 4.8 hertz, integrating for two protons [2] [3]. This chemical shift is characteristic of protons alpha to an electron-withdrawing sulfonate group. The polyethylene glycol chain protons appear as a complex multiplet spanning δ 3.71-3.50 parts per million, integrating for ten protons corresponding to the five methylene groups within the ether linkages [1] [4] [3].
The terminal methoxy group manifests as a sharp singlet at δ 3.38 parts per million, integrating for three protons [2] [3]. The aromatic methyl substituent appears as a singlet at δ 2.45 parts per million, also integrating for three protons. The chemical shifts and integration patterns are consistent with literature values for related tosylated polyethylene glycol derivatives [4] [5].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the aromatic and aliphatic carbon environments. The aromatic carbons exhibit signals at δ 144.73, 133.10, 129.78, and 127.95 parts per million, corresponding to the para-substituted benzene ring carbons [2] [3]. The quaternary carbon bearing the methyl group appears at δ 144.73 parts per million, while the carbon bearing the sulfonate group resonates at δ 133.10 parts per million.
The polyethylene glycol chain carbons display multiple overlapping signals between δ 70-72 parts per million, with distinct resonances at δ 71.90 and 70.73 parts per million representing the various methylene carbons within the ether linkages [3] [6]. The terminal methoxy carbon appears at δ 58.98 parts per million, confirming the presence of the methyl ether functionality [2] [3].
Mass spectrometric analysis of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate reveals characteristic fragmentation patterns that provide structural confirmation and enable quantitative analysis. The compound exhibits a molecular ion peak at mass-to-charge ratio 318.4, corresponding to the expected molecular weight [2] [3].
The base peak in the mass spectrum appears at mass-to-charge ratio 341.1, representing the sodium adduct ion [M+Na]⁺, which is commonly observed for polyethylene glycol derivatives under electrospray ionization conditions [7] [8]. This adduct formation reflects the strong coordination ability of the ether oxygens with alkali metal cations.
Significant fragmentation occurs through loss of water, producing an ion at mass-to-charge ratio 300, representing [M-H₂O]⁺ with relative intensity of approximately 25 percent [7]. This fragmentation pattern is characteristic of compounds containing alcohol functional groups or ether linkages that can undergo dehydration under mass spectrometric conditions.
The tosylate moiety undergoes characteristic fragmentation, producing a prominent ion at mass-to-charge ratio 185, corresponding to retention of the tosyl fragment with relative intensity of 80 percent [9]. This fragmentation provides diagnostic evidence for the presence of the 4-methylbenzenesulfonate group. Additionally, the tosyl cation appears at mass-to-charge ratio 155, representing CH₃C₆H₄SO₂⁺ with moderate intensity.
Aromatic fragmentation produces the tropylium ion at mass-to-charge ratio 91, a common fragmentation product of substituted benzyl systems with relative intensity of 60 percent [7] [9]. This ion results from rearrangement and loss of the sulfonate functionality from the aromatic ring system.
The polyethylene glycol chain undergoes fragmentation through loss of ethylene oxide units, following the pattern described for deprotonated polyethylene glycols. The fragmentation occurs preferentially through loss of C₂H₄O monomer units, with an alternating intensity pattern favoring loss of even numbers of monomer units [7]. These fragmentations provide information regarding the chain length and confirm the polyethylene glycol structure.
Infrared spectroscopy provides definitive identification of functional groups present in 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate through characteristic vibrational frequencies. The spectrum exhibits distinct absorption bands that confirm the presence of both the tosylate and polyethylene glycol functionalities [10] [11] [12].
The spectrum displays a broad absorption band spanning 3400-3600 wavenumbers, characteristic of hydroxyl group stretching vibrations [10] [11]. This band indicates the presence of hydrogen bonding interactions, which are enhanced by the polyethylene glycol chain structure. The carbon-hydrogen stretching region appears between 2920-2875 wavenumbers with strong intensity, corresponding to the aliphatic methylene protons within the polyethylene glycol chain [10].
Aromatic carbon-carbon double bond stretching vibrations appear at 1597 and 1495 wavenumbers with weak to moderate intensity, confirming the presence of the benzene ring system [13] [10]. These frequencies are characteristic of para-disubstituted aromatic compounds and provide verification of the 4-methylbenzenesulfonate structure.
The sulfonate functional group exhibits two characteristic stretching vibrations that provide unambiguous identification. The asymmetric sulfur-oxygen stretching vibration appears at 1350 wavenumbers with strong intensity, while the symmetric stretch occurs at 1175 wavenumbers, also with strong intensity [13] [11]. These frequencies are diagnostic for sulfonate esters and confirm the presence of the tosylate functionality.
The carbon-oxygen-carbon stretching vibrations of the ether linkages appear at 1096 wavenumbers with strong intensity [10] [11]. This absorption is characteristic of polyethylene glycol structures and confirms the presence of multiple ether linkages within the chain. Additional bands at 815 and 665 wavenumbers correspond to aromatic carbon-hydrogen bending and carbon-sulfur stretching vibrations respectively [13].
High-performance liquid chromatography provides quantitative purity assessment and analytical validation for 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate. Commercial samples consistently demonstrate purity levels exceeding 98.0 percent by area normalization, confirming the high quality of synthetic preparations [14] [15] [16].
Optimal separation conditions employ reversed-phase chromatography using a C18 stationary phase with dimensions of 250 × 4.6 millimeters [15] [17]. The mobile phase consists of acetonitrile and water in a 70:30 volume ratio, providing adequate retention and peak shape for the moderately polar compound. A flow rate of 1.0 milliliter per minute ensures efficient separation while maintaining reasonable analysis times [17].
Detection utilizes ultraviolet absorption at 254 nanometers, taking advantage of the aromatic chromophore within the tosylate group [15] [17]. The injection volume of 20 microliters provides sufficient sensitivity while avoiding column overload. Column temperature is maintained at 25 degrees Celsius to ensure reproducible retention times and peak shapes.
Under the specified conditions, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate elutes with a retention time of approximately 12.5 minutes [15]. This retention time reflects the compound's moderate polarity, with the hydrophilic polyethylene glycol chain balanced by the lipophilic aromatic tosylate group.
Peak symmetry factors typically range between 1.0-1.5, indicating excellent chromatographic behavior without significant tailing or fronting [18]. The method demonstrates baseline resolution from potential impurities and synthetic intermediates, enabling accurate quantitative analysis.
High-performance liquid chromatography analysis reveals the presence of minor impurities typically below 2.0 percent total area [15] [16]. Common impurities include unreacted starting materials, such as triethylene glycol monomethyl ether, and synthetic byproducts including ditosylated derivatives. The chromatographic method provides adequate resolution to separate these impurities from the target compound [18] [19].
Quality control specifications require minimum purity of 98.0 percent by high-performance liquid chromatography area normalization [14] [15] [16]. Additional specifications include maximum acid value of 3.0 and confirmation of structure by nuclear magnetic resonance spectroscopy [14]. These stringent requirements ensure consistent product quality for research and synthetic applications.